4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide
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Overview
Description
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzotriazinyl group and a trifluoromethylphenyl group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide typically involves multiple steps. One common method includes the preparation of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters, which are then reacted with fluorenylmethoxycarbonyl amino acids . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve automated systems for peptide synthesis, where the acylation and deprotection steps are monitored and controlled to ensure high yield and purity . The use of spectrometric techniques allows for precise monitoring of the reaction progress, making the process efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, which can mediate denitrogenative reactions . The conditions for these reactions are carefully controlled to achieve the desired outcomes, such as the formation of specific intermediates or final products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of trifluoroacetic acid can lead to the formation of antimicrobial drugs .
Scientific Research Applications
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide has a wide range of applications in scientific research:
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and photosensitive materials.
Mechanism of Action
The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. For instance, in peptide synthesis, it acts as a self-indicating reagent, where the ionization of the liberated hydroxy component by the starting resin-bound amine provides a color indicator of the progress of acylation reactions . This mechanism allows for precise control and monitoring of the synthesis process.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine: Another benzotriazinyl compound with similar structural features.
3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoic acid: Used in the synthesis of dyes, pigments, and photosensitive materials.
Uniqueness
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide stands out due to its trifluoromethylphenyl group, which imparts unique chemical properties and enhances its applicability in various fields. Its ability to act as a self-indicating reagent in peptide synthesis further distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c19-18(20,21)12-7-9-13(10-8-12)22-16(26)6-3-11-25-17(27)14-4-1-2-5-15(14)23-24-25/h1-2,4-5,7-10H,3,6,11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLXJRLOYMXZBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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